molecular formula C10H13FO B3362011 1-Butoxy-3-fluorobenzene CAS No. 94832-14-1

1-Butoxy-3-fluorobenzene

Cat. No.: B3362011
CAS No.: 94832-14-1
M. Wt: 168.21 g/mol
InChI Key: MZHIQHQLPOHREE-UHFFFAOYSA-N
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Description

1-Butoxy-3-fluorobenzene is an organic compound with the molecular formula C10H13FO It is a derivative of fluorobenzene, where a butoxy group is attached to the benzene ring at the para position relative to the fluorine atom

Preparation Methods

1-Butoxy-3-fluorobenzene can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution reaction of 3-fluoronitrobenzene with butanol in the presence of a base. The reaction conditions typically include heating the mixture under reflux to facilitate the substitution process. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a butoxy-substituted boronic acid reacts with 3-fluorobromobenzene under mild conditions .

Chemical Reactions Analysis

1-Butoxy-3-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluorine atom can be reduced to form a hydrogenated derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the fluorine atom.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated compounds.

Scientific Research Applications

1-Butoxy-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its ability to undergo various biochemical transformations.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with fluorinated aromatic structures.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-butoxy-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Butoxy-3-fluorobenzene can be compared with other similar compounds, such as:

    Fluorobenzene: The simplest fluorinated benzene derivative, used as a precursor in organic synthesis.

    1-Butoxy-4-fluorobenzene: A positional isomer with the butoxy group at the para position relative to the fluorine atom, which may exhibit different reactivity and properties.

    1-Butoxy-2-fluorobenzene: Another positional isomer with the butoxy group at the ortho position relative to the fluorine atom, which can have distinct chemical behavior.

Properties

IUPAC Name

1-butoxy-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHIQHQLPOHREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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